N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide
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Overview
Description
N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide is a complex organic compound belonging to the class of 4H-chromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide typically involves a multi-component reaction strategy. One common method includes the reaction of 1-naphthalenol with benzaldehyde derivatives and malononitrile in the presence of a catalyst . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lipase in ionic liquids .
Industrial Production Methods
the general principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer and antimicrobial agent.
Biological Studies: The compound has been used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: Its unique chemical structure makes it a candidate for the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been found to bind to the Bcl-2 protein, inducing apoptosis in tumor cells . The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2H/4H-Chromenes: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C28H20N2O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C28H20N2O3/c1-32-24-14-8-7-13-21(24)27(31)30-28-23(17-29)25(19-10-3-2-4-11-19)22-16-15-18-9-5-6-12-20(18)26(22)33-28/h2-16,25H,1H3,(H,30,31) |
InChI Key |
QJYIHLPYWMWVOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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